8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one
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Overview
Description
®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral dihydrobenzoxazinone compound. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both amino and hydroxy functional groups, makes it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves asymmetric hydrogenation. One efficient method involves the Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters. This method has been shown to produce chiral dihydrobenzoxazinones with high conversion rates, yields, and enantiomeric excess .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric hydrogenation and the use of chiral catalysts are likely to be employed on a larger scale. The scalability of these methods depends on the availability of catalysts and the optimization of reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of asymmetric synthesis and chiral catalysis.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Dihydrobenzoxazinones: Compounds with similar core structures but different substituents.
Amino alcohols: Compounds featuring both amino and hydroxy groups, but with different ring structures.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to various core structures.
Uniqueness
®-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific combination of functional groups and chiral nature. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O4/c11-3-7(14)5-1-2-6(13)9-10(5)16-4-8(15)12-9/h1-2,7,13-14H,3-4,11H2,(H,12,15) |
InChI Key |
PQICKOWJHAZIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)C(CN)O)O |
Origin of Product |
United States |
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